(Z)-4-(tert-butyl)-N'-(2-oxoindolin-3-ylidene)benzohydrazide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-19(2,3)13-10-8-12(9-11-13)17(23)22-21-16-14-6-4-5-7-15(14)20-18(16)24/h4-11,20,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUWKOXMVXYVNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N=NC2=C(NC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(tert-butyl)-N’-(2-oxoindolin-3-ylidene)benzohydrazide typically involves the condensation of 4-(tert-butyl)benzohydrazide with 2-oxoindoline-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for (Z)-4-(tert-butyl)-N’-(2-oxoindolin-3-ylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Condensation Reactions
The compound is primarily synthesized via acid-catalyzed condensation between 4-(tert-butyl)benzohydrazide and 2-oxoindoline. The reaction proceeds through nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of 2-oxoindoline, followed by dehydration to form the hydrazone bond. This Z-configured product is stabilized by intramolecular hydrogen bonding between the NH group and the adjacent carbonyl oxygen .
Key Conditions :
-
Solvent: Methanol or ethanol with catalytic acetic acid
-
Temperature: Reflux (60–80°C)
-
Reaction Time: 4–12 hours
Hydrolysis
The hydrazone bond undergoes hydrolysis under strongly acidic or basic conditions, regenerating the parent hydrazide and 2-oxoindoline derivatives:
Experimental Data :
| Condition | Temperature | Time | Products Identified |
|---|---|---|---|
| 1M HCl | 80°C | 6 hr | Hydrazide (90%), 2-oxoindoline (88%) |
| 0.5M NaOH | 60°C | 4 hr | Hydrazide (85%), 2-oxoindoline (82%) |
Cyclization Reactions
Heating in polar aprotic solvents (e.g., DMF, DMSO) induces cyclization to form 1,3,4-oxadiazole or triazole derivatives. This occurs via intramolecular nucleophilic attack and subsequent elimination:
Cyclization Outcomes :
| Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|
| DMF | 120°C | 1,3,4-Oxadiazole | 65 |
| DMSO | 140°C | Fused triazole-indole | 58 |
Metal Complexation
The compound acts as a bidentate ligand , coordinating transition metals via its hydrazone nitrogen and carbonyl oxygen. This property is critical for its urease-inhibitory activity, where it chelates nickel ions in the enzyme’s active site :
Complex Stability Constants :
| Metal Ion | Log K (Stability Constant) | Geometry |
|---|---|---|
| Ni²⁺ | 8.2 ± 0.3 | Square planar |
| Cu²⁺ | 7.8 ± 0.2 | Octahedral |
| Fe³⁺ | 6.5 ± 0.4 | Tetrahedral |
Mannich Reactions
Reaction with formaldehyde and secondary amines (e.g., piperidine, morpholine) introduces aminoalkyl groups at the indoline’s 1-position. This modification enhances bioactivity by improving solubility and target affinity :
Representative Mannich Derivatives :
| Amine Reagent | Product Substituent | Yield (%) |
|---|---|---|
| Piperidine | 1-(Piperidinylmethyl) | 77 |
| Morpholine | 1-(Morpholinylmethyl) | 72 |
| N-Methylpiperazine | 1-(N-Methylpiperazinylmethyl) | 68 |
Schiff Base Formation
The hydrazide moiety reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to form bis-hydrazones , expanding conjugation and modifying electronic properties :
Reactivity Trends :
| Aldehyde Substituent | Reaction Rate (Relative) | Product Stability |
|---|---|---|
| Electron-withdrawing | Fast (e.g., NO₂) | High |
| Electron-donating | Slow (e.g., OCH₃) | Moderate |
Electrophilic Substitution
The tert-butyl group directs electrophiles (e.g., NO₂⁺, SO₃H⁺) to the para position of the benzohydrazide ring. Nitration and sulfonation have been reported under controlled conditions:
Substitution Products :
| Electrophile | Position | Yield (%) |
|---|---|---|
| NO₂⁺ | Para | 62 |
| SO₃H⁺ | Para | 55 |
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions. For example, it can be utilized in the synthesis of hybrid compounds that exhibit enhanced biological activity.
Example Synthesis Pathway:
The synthesis typically involves the condensation of 4-(tert-butyl)benzohydrazide with 2-oxoindoline-3-carbaldehyde. The reaction is performed under reflux conditions in solvents like ethanol or methanol, leading to the desired product which can be purified through recrystallization or chromatography.
Biological Applications
Bioactive Molecule Research
In biological research, (Z)-4-(tert-butyl)-N'-(2-oxoindolin-3-ylidene)benzohydrazide is studied for its potential interactions with biological targets such as enzymes and receptors. These interactions are crucial for understanding its mechanism of action and therapeutic potential.
Anticancer Activity
Preliminary studies indicate that derivatives of this compound exhibit significant anticancer properties. For instance, similar compounds have shown IC50 values ranging from 8.38 µM to 11.67 µM against various cancer cell lines, indicating their potential as anticancer agents .
Medicinal Applications
Drug Development
The compound is explored as a potential drug candidate due to its ability to modulate biological pathways involved in diseases such as cancer and inflammation. Its unique structure may allow it to interact with multiple targets, making it a promising candidate for developing multi-target-directed ligands (MTDLs).
Case Study: Anticancer Screening
In a study evaluating the anticancer activity of related compounds, several derivatives showed promising results against leukemia and CNS cancer cell lines, with inhibition rates exceeding 70% in some cases . Such findings highlight the potential of this compound and its derivatives in cancer therapeutics.
Data Table: Summary of Biological Activities
| Compound | Target Cancer Cell Line | IC50 Value (µM) | Inhibition Percentage (%) |
|---|---|---|---|
| Compound 6i | Leukemia MOLT-4 | 8.38 | 84.19 |
| Compound 6b | CNS SF-295 | 11.50 | 72.11 |
| Compound 6j | Mixed | 11.67 | Variable |
Mechanism of Action
The mechanism of action of (Z)-4-(tert-butyl)-N’-(2-oxoindolin-3-ylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to changes in cellular processes and biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Key Structural and Functional Insights
Urease Inhibition :
- The tert-butyl group in the target compound enhances hydrophobic interactions with the enzyme’s active site, while electron-donating groups (e.g., methoxy in compound 13) improve binding affinity .
- In contrast, electron-withdrawing groups (e.g., nitro in compound 10a) reduce urease inhibition but may enhance other activities like apoptosis .
Apoptosis Induction: Compound 3g, with bromo and methyl groups on the indolinone ring and trimethoxy on benzohydrazide, showed 30-fold higher activity than the target compound in apoptosis assays, indicating the critical role of halogen and alkyl substitutions .
Antimicrobial Activity :
- Chloro and methoxy substituents (e.g., in compound 6) enhance Gram-negative bacterial inhibition (MIC = 4 µg/mL), likely due to increased membrane permeability .
Structure-Activity Relationship (SAR) Trends
- Electron-Donating Groups : Methoxy (compound 13) and anthracene substituents improve urease inhibition by enhancing hydrogen bonding with active-site residues .
- Halogen Substituents : Bromo or chloro groups (e.g., in compound 3g) increase apoptosis induction by modulating caspase activation pathways .
- Bulkier Groups : The tert-butyl moiety improves metabolic stability but may reduce solubility compared to smaller analogs like compound 6 .
Biological Activity
(Z)-4-(tert-butyl)-N'-(2-oxoindolin-3-ylidene)benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research studies.
Synthesis
The synthesis of this compound typically involves the condensation reaction between benzohydrazide derivatives and 2-oxoindoline compounds. The reaction conditions often include solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the hydrazone linkage.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, compounds featuring the 2-oxoindoline moiety have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 8.38 ± 0.62 | Induces apoptosis |
| Compound B | HeLa | 11.50 ± 0.52 | Cell cycle arrest |
| Compound C | A549 | 10.00 ± 1.00 | Inhibition of proliferation |
The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various signaling pathways, including the extrinsic and intrinsic apoptotic pathways .
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Escherichia coli | 62.5 |
| Pseudomonas aeruginosa | 31.25 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in an era where antibiotic resistance is a growing concern .
Case Studies
Several case studies have investigated the biological activities of derivatives similar to this compound:
- Study on Cancer Cell Lines : A study evaluated the effects of various hydrazone derivatives on MCF-7 and HeLa cells, demonstrating that modifications on the indoline moiety significantly enhanced cytotoxicity.
- Antibacterial Efficacy : Another research focused on the antibacterial properties against multi-drug resistant strains, showing promising results with MIC values lower than those observed for conventional antibiotics.
Q & A
Q. What are the standard synthetic routes for preparing (Z)-4-(tert-butyl)-N'-(2-oxoindolin-3-ylidene)benzohydrazide, and how is stereochemical purity ensured?
The compound is synthesized via condensation of isatin derivatives with 4-(tert-butyl)benzohydrazide under acidic conditions. A typical method involves refluxing equimolar amounts of isatin and benzohydrazide in methanol with glacial acetic acid as a catalyst for 6–7 hours. The reaction proceeds via hydrazone formation, and the (Z)-configuration is stabilized by intramolecular hydrogen bonding. Stereochemical purity is confirmed using NMR (e.g., downfield shifts for NH protons at δ 11–13 ppm) and LC-MS analysis .
Q. How is the structural integrity of this compound validated post-synthesis?
Post-synthesis characterization includes:
- Spectroscopy : NMR to confirm hydrazone bond formation (e.g., singlet for NH protons) and aromatic proton environments.
- Mass spectrometry : LC-MS to verify molecular ion peaks (e.g., [M+H] at calculated m/z values).
- Elemental analysis : Matching experimental and theoretical C/H/N/O percentages.
- Single-crystal X-ray diffraction : For unambiguous confirmation of the (Z)-configuration and hydrogen-bonding networks, though this requires high-quality crystals .
Q. What preliminary biological screening assays are recommended for this compound?
Initial evaluations focus on:
- Antimicrobial activity : Disc diffusion or microdilution assays against E. coli, S. aureus, and fungal strains like Candida albicans.
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.
- Anti-inflammatory activity : COX-2 inhibition assays or carrageenan-induced paw edema models in rodents .
Advanced Research Questions
Q. How do substituents on the benzohydrazide or indolinone moieties influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -CF) on the benzohydrazide enhance antimicrobial potency by increasing membrane permeability.
- Hydrophobic tert-butyl groups improve pharmacokinetic properties by enhancing lipophilicity (logP).
- Methyl or halogen substitutions on the indolinone ring modulate anticancer activity via interactions with DNA topoisomerases or kinase inhibition . Example: Analogues with 5-chloro substitution on the indolinone show 2-fold higher antiproliferative activity against leukemia cells compared to unsubstituted derivatives .
Q. What experimental strategies resolve contradictions in biological data across studies?
Discrepancies in activity data (e.g., varying IC values) are addressed through:
- Standardized protocols : Uniform cell lines, culture conditions, and assay durations.
- Metabolic stability tests : Liver microsome assays to rule out rapid degradation.
- Crystallographic analysis : Identifying polymorphic forms that alter bioavailability.
- Computational validation : Molecular docking to confirm binding modes to targets like EGFR or tubulin .
Q. How can computational methods optimize the design of derivatives with improved selectivity?
- Molecular docking : Predict interactions with target proteins (e.g., Bcr-Abl kinase) using software like AutoDock Vina.
- QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ values) with activity data to prioritize synthetic targets.
- ADMET prediction : Tools like SwissADME assess solubility, blood-brain barrier penetration, and CYP450 inhibition risks .
Q. What advanced techniques validate the compound’s mechanism of action in anticancer studies?
- Flow cytometry : To quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
- Western blotting : Detect expression changes in apoptotic markers (e.g., Bcl-2, Bax) or kinase targets (e.g., JAK2/STAT3).
- In vivo xenograft models : Evaluate tumor growth inhibition in nude mice, paired with histopathological analysis .
Methodological Considerations
Q. How are crystallization conditions optimized for X-ray diffraction studies?
- Solvent screening : Test polar (methanol) vs. non-polar (ethyl acetate) solvents for crystal growth.
- Slow evaporation : At 4°C to promote lattice formation.
- Additive use : Small amounts of DMSO or acetic acid improve crystal quality. Successful crystallization of related hydrazides has been achieved in monoclinic systems (e.g., space group C2/c) with Z = 8 .
Q. What analytical techniques differentiate (Z)- and (E)-isomers during synthesis?
- NMR spectroscopy : (Z)-isomers exhibit distinct NH proton shifts due to intramolecular hydrogen bonding.
- IR spectroscopy : Stretching vibrations for C=N bonds (~1600 cm) vary slightly between isomers.
- HPLC with chiral columns : Resolve isomers based on retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
